

Crenolanib Overcomes Quizartinib Resistance in FLT3-Mutated Acute Myeloid Leukemia

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Compound of Interest

Compound Name: Crenolanib

Cat. No.: B1684632

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A comparative guide for researchers and drug development professionals on the efficacy of **crenolanib** against quizartinib-resistant FLT3 mutations, supported by experimental data.

Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal white blood cells in the bone marrow. Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are present in approximately 30% of AML cases and are associated with a poor prognosis. While the FLT3 inhibitor quizartinib has shown clinical activity, resistance often develops, frequently through the acquisition of secondary mutations in the FLT3 kinase domain, most notably at the D835 residue. This guide provides a comparative analysis of **crenolanib**, a potent, type I pan-FLT3 inhibitor, and its activity against such quizartinib-resistant FLT3 mutations.

Superior Efficacy of Crenolanib Against Quizartinib-Resistant Mutants

Crenolanib demonstrates significant inhibitory activity against a range of FLT3 mutations, including those that confer resistance to the type II inhibitor quizartinib.^{[1][2][3][4]} Experimental data consistently shows that **crenolanib** is more potent than quizartinib against FLT3-ITD mutations coupled with the D835Y, D835F, and D835V substitutions.^[1]

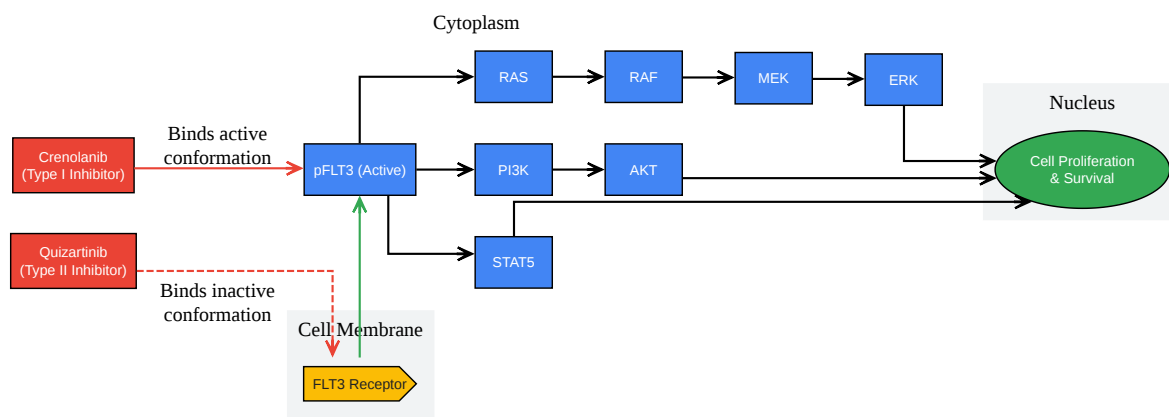
Comparative Inhibitory Activity (IC₅₀, nM)

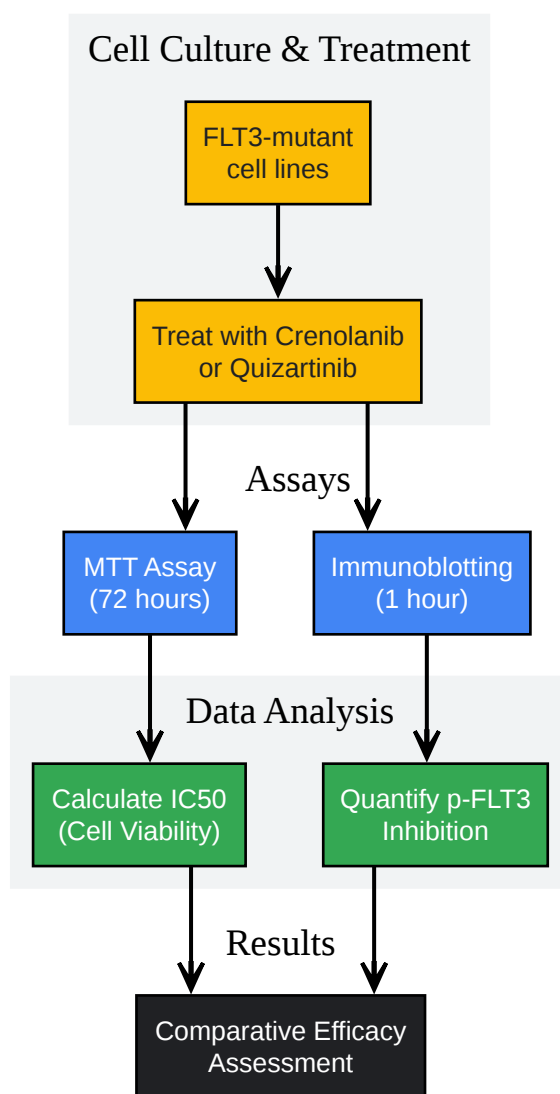
FLT3 Mutation	Crenolanib	Quizartinib	Sorafenib
FLT3-ITD	~2 nM	Similar to Crenolanib	Less potent than Crenolanib
FLT3-ITD + D835Y	Significantly more potent	Less potent	Less potent
FLT3-ITD + D835F	Significantly more potent	Less potent	Less potent
FLT3-ITD + D835V	Significantly more potent	Less potent	Less potent
FLT3 D835Y (de novo)	Potent inhibition	Less potent	Less potent
FLT3 D835V (relapsed)	Potent inhibition	Less potent	Less potent

Table 1: Summary of IC50 values for **crenolanib**, quizartinib, and sorafenib against various FLT3 mutations. Data compiled from in vitro studies.[\[1\]](#)

Mechanism of Action and Resistance

Crenolanib is a type I FLT3 inhibitor, meaning it binds to the active conformation of the FLT3 kinase.[\[5\]](#)[\[6\]](#)[\[7\]](#) This is a key distinction from type II inhibitors like quizartinib, which bind to the inactive conformation.[\[6\]](#)[\[8\]](#) Mutations at the D835 residue lock the FLT3 kinase in an active state, preventing the binding of type II inhibitors and leading to resistance.[\[6\]](#) As a type I inhibitor, **crenolanib** can effectively inhibit the constitutively active kinase, thereby overcoming this common resistance mechanism.[\[5\]](#)[\[6\]](#)





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